molecular formula C13H16O2 B14111737 2-Propenoic acid, 3-(4-butylphenyl)-

2-Propenoic acid, 3-(4-butylphenyl)-

Cat. No.: B14111737
M. Wt: 204.26 g/mol
InChI Key: PVGUERHYXQFQEE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-butylphenyl)- typically involves the reaction of 4-butylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-butylphenyl)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Undergoes electrophilic aromatic substitution due to the presence of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

    Oxidation: 4-butylbenzoic acid

    Reduction: 3-(4-butylphenyl)propanol

    Substitution: 4-butyl-2-bromophenylpropenoic acid

Scientific Research Applications

2-Propenoic acid, 3-(4-butylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-butylphenyl)- is not fully understood, but it is believed to interact with various molecular targets and pathways. Its effects may be mediated through:

    Molecular Targets: Enzymes, receptors, and other proteins involved in metabolic and signaling pathways.

    Pathways: Inhibition or activation of specific biochemical pathways, leading to changes in cellular function and response.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)-2-propenoic acid
  • 3-(4-Methoxyphenyl)-2-propenoic acid
  • 3-(4-Nitrophenyl)-2-propenoic acid

Uniqueness

2-Propenoic acid, 3-(4-butylphenyl)- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(4-butylphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H16O2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-10H,2-4H2,1H3,(H,14,15)

InChI Key

PVGUERHYXQFQEE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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